Cas no 82772-93-8 (2,6-Dichloro-4-methoxybenzaldehyde)

2,6-Dichloro-4-methoxybenzaldehyde structure
82772-93-8 structure
Nombre del producto:2,6-Dichloro-4-methoxybenzaldehyde
Número CAS:82772-93-8
MF:C8H6Cl2O2
Megavatios:205.03804063797
MDL:MFCD12024958
CID:1118411
PubChem ID:14771759

2,6-Dichloro-4-methoxybenzaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 2,6-Dichloro-4-methoxybenzaldehyde
    • 2,6-Dichloro-4-methoxybenzaldehyde (ACI)
    • 2,6-Dichloro-4-methyloxybenzaldehyde
    • AB93177
    • VOYUCTPCAWSYTF-UHFFFAOYSA-N
    • MFCD12024958
    • AKOS022693183
    • DB-302508
    • CK-0714
    • EN300-118532
    • Benzaldehyde, 2,6-dichloro-4-methoxy-
    • 82772-93-8
    • SCHEMBL207231
    • Z1269136118
    • 2,6-dichloro-4-methoxy-benzaldehyde
    • CS-0150479
    • MDL: MFCD12024958
    • Renchi: 1S/C8H6Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3
    • Clave inchi: VOYUCTPCAWSYTF-UHFFFAOYSA-N
    • Sonrisas: O=CC1C(Cl)=CC(OC)=CC=1Cl

Atributos calculados

  • Calidad precisa: 203.9744848g/mol
  • Masa isotópica única: 203.9744848g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 2
  • Complejidad: 151
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.6
  • Superficie del Polo topológico: 26.3Ų

Propiedades experimentales

  • Denso: 1.376±0.06 g/cm3 (20 ºC 760 Torr),
  • Disolución: Almost insoluble (0.043 g/l) (25 º C),

2,6-Dichloro-4-methoxybenzaldehyde PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB446097-10 g
2,6-Dichloro-4-methoxybenzaldehyde; min. 95%
82772-93-8
10g
€920.50 2023-01-01
abcr
AB446097-5 g
2,6-Dichloro-4-methoxybenzaldehyde; min. 95%
82772-93-8
5g
€628.10 2023-01-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ2450-5G
2,6-dichloro-4-methoxybenzaldehyde
82772-93-8 95%
5g
¥ 2,402.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221119-5g
2,6-Dichloro-4-methoxybenzaldehyde
82772-93-8 95%
5g
¥1736.00 2024-07-28
TRC
D482770-50mg
2,6-Dichloro-4-methoxybenzaldehyde
82772-93-8
50mg
$ 135.00 2022-06-05
TRC
D482770-10mg
2,6-Dichloro-4-methoxybenzaldehyde
82772-93-8
10mg
$ 50.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GP785-200mg
2,6-Dichloro-4-methoxybenzaldehyde
82772-93-8 95+%
200mg
639.0CNY 2021-07-14
eNovation Chemicals LLC
Y1049582-250mg
2,6-Dichloro-4-Methoxybenzaldehyde
82772-93-8 95%
250mg
$65 2024-06-06
eNovation Chemicals LLC
Y1049582-1g
2,6-Dichloro-4-Methoxybenzaldehyde
82772-93-8 95%
1g
$230 2023-05-17
Enamine
EN300-118532-0.1g
2,6-dichloro-4-methoxybenzaldehyde
82772-93-8 95%
0.1g
$39.0 2023-07-09

2,6-Dichloro-4-methoxybenzaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene ;  reflux; reflux → rt
Referencia
ERβ Ligands. Part 1: The discovery of ERβ selective ligands which embrace the 4-hydroxy-biphenyl template
Edsall, Richard J.; et al, Bioorganic & Medicinal Chemistry, 2003, 11(16), 3457-3474

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Atomic chlorine Solvents: Water
2.1 Reagents: Sodium hydroxide ,  Water Solvents: 1,4-Dioxane
3.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene
Referencia
Enantioselective Total Synthesis of Desogestrel and Synthesis of Steroid Analogs as Ligands for the Activation of Maxi-Potassium Ion Channels as well as Induction of Plant Promoters
Krimmelbein, Ilga Kristine, 2006, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  overnight, 60 °C; 60 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, reflux; reflux → rt
2.1 Reagents: Manganese oxide (MnO2) Solvents: Benzene ;  reflux; reflux → rt
Referencia
ERβ Ligands. Part 1: The discovery of ERβ selective ligands which embrace the 4-hydroxy-biphenyl template
Edsall, Richard J.; et al, Bioorganic & Medicinal Chemistry, 2003, 11(16), 3457-3474

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  7 h, 70 °C
1.2 Reagents: Manganese oxide (MnO2) Solvents: Toluene ;  6.5 h, heated
Referencia
Synthesis of novel structurally simplified estrogen analogues with electron-donating groups in ring A
Tietze, Lutz F.; et al, Synthesis, 2009, (12), 2040-2060

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene
Referencia
Enantioselective Total Synthesis of Desogestrel and Synthesis of Steroid Analogs as Ligands for the Activation of Maxi-Potassium Ion Channels as well as Induction of Plant Promoters
Krimmelbein, Ilga Kristine, 2006, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethyl carbonate ;  rt → 90 °C; 90 °C → rt
2.1 Reagents: Hydrochloric acid ,  Sulfuric acid Solvents: Water ;  7 h, 70 °C
2.2 Reagents: Manganese oxide (MnO2) Solvents: Toluene ;  6.5 h, heated
Referencia
Synthesis of novel structurally simplified estrogen analogues with electron-donating groups in ring A
Tietze, Lutz F.; et al, Synthesis, 2009, (12), 2040-2060

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene
2.1 Reagents: Sulfuric acid ,  Atomic chlorine Solvents: Water
3.1 Reagents: Sodium hydroxide ,  Water Solvents: 1,4-Dioxane
4.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene
Referencia
Enantioselective Total Synthesis of Desogestrel and Synthesis of Steroid Analogs as Ligands for the Activation of Maxi-Potassium Ion Channels as well as Induction of Plant Promoters
Krimmelbein, Ilga Kristine, 2006, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Water Solvents: 1,4-Dioxane
2.1 Reagents: Manganese oxide (MnO2) Solvents: Toluene
Referencia
Enantioselective Total Synthesis of Desogestrel and Synthesis of Steroid Analogs as Ligands for the Activation of Maxi-Potassium Ion Channels as well as Induction of Plant Promoters
Krimmelbein, Ilga Kristine, 2006, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane
Referencia
Synthesis and pharmacological investigations of novel benzimidazoles as fluorescent ligands of the estrogen receptor
Dettmann, Sandra, 2006, , ,

2,6-Dichloro-4-methoxybenzaldehyde Raw materials

2,6-Dichloro-4-methoxybenzaldehyde Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:82772-93-8)2,6-Dichloro-4-methoxybenzaldehyde
A856440
Pureza:99%
Cantidad:5g
Precio ($):246.0